molecular formula C22H23NO4 B613608 (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 381241-08-3

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B613608
M. Wt: 365,43 g/mole
InChI Key:
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Description

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, also known as (1R,2R)-FMA, is a cyclic carboxylic acid that has been studied for its potential use in various scientific research applications. It is a chiral molecule, meaning that it has two different forms that are mirror images of each other. This molecule has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Anti-inflammatory Applications

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, as a part of N-(fluorenyl-9-methoxycarbonyl) amino acids, exhibits significant anti-inflammatory activity. Studies have shown that these compounds are effective against conditions like oxazolone dermatitis and adjuvant arthritis, indicating their potential in treating diseases where activated T lymphocytes play a crucial role. Further, one specific compound, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), demonstrated the ability to block neutrophil recruitment into inflammatory sites without general myelotoxic effects, pointing towards a targeted action in inflammatory responses. This suggests that these compounds may serve as valuable therapeutic agents in managing inflammatory diseases (Burch et al., 1991).

Antitumor Activity

Compounds related to (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid have been studied for their antitumor properties. For instance, quinolone compounds with certain substituents have shown potent antitumor activity by increasing the rate of DNA-protein complex formation in cells and inhibiting tumor cell growth. Such compounds have demonstrated effectiveness against specific cancers like P388 leukemia and MX-1 breast cancer in mice, emphasizing their potential as models for designing potent antitumor agents (Arakawa et al., 1996).

Immunological Effects

The protective group 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr), used in peptide synthesis involving the 9-fluorenylmethoxycarbonyl (Fmoc) procedure, has been found to significantly alter the immunogenicity and antigenicity of peptides. This alteration is evident in the way animals respond immunologically to Mtr-containing peptides, which could have implications for the synthesis and therapeutic use of peptides in various medical applications (Schlagel et al., 1997).

properties

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-UYAOXDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361180
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS RN

389057-34-5, 381241-08-3
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 381241-08-3
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